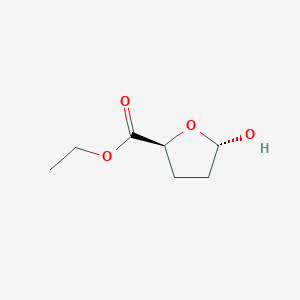
(2S,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate is a chiral ester compound with significant importance in organic chemistry. It is characterized by its oxolane ring structure, which is a five-membered ring containing one oxygen atom. The compound’s stereochemistry is defined by the (2S,5S) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate typically involves the catalytic resolution of racemic mixtures. One common method is the lipase-catalyzed resolution, which selectively hydrolyzes one enantiomer in the presence of a racemic mixture . This method is efficient and environmentally friendly, often using mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often incorporating continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for converting the hydroxyl group into a leaving group.
Major Products
The major products formed from these reactions include ketones, aldehydes, primary alcohols, and substituted oxolane derivatives.
Applications De Recherche Scientifique
(2S,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and stereoselective processes.
Medicine: The compound is a precursor in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Mécanisme D'action
The mechanism of action of (2S,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze stereoselective reactions. The compound’s chiral centers play a crucial role in its binding affinity and reactivity, influencing the pathways it participates in .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (2R,5R)-5-hydroxyoxolane-2-carboxylate: The enantiomer of the compound with opposite stereochemistry.
Methyl (2S,5S)-5-hydroxyoxolane-2-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester.
Ethyl (2S,5S)-5-hydroxyoxane-2-carboxylate: A similar compound with a six-membered ring structure.
Uniqueness
(2S,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate is unique due to its specific (2S,5S) configuration, which imparts distinct stereochemical properties. This configuration is critical for its use in stereoselective synthesis and its role as a chiral intermediate in various applications .
Propriétés
Numéro CAS |
147058-43-3 |
|---|---|
Formule moléculaire |
C7H12O4 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate |
InChI |
InChI=1S/C7H12O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1 |
Clé InChI |
MTEONBBZTCJWHA-WDSKDSINSA-N |
SMILES |
CCOC(=O)C1CCC(O1)O |
SMILES isomérique |
CCOC(=O)[C@@H]1CC[C@H](O1)O |
SMILES canonique |
CCOC(=O)C1CCC(O1)O |
Synonymes |
2-Furancarboxylicacid,tetrahydro-5-hydroxy-,ethylester,(2S-trans)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















